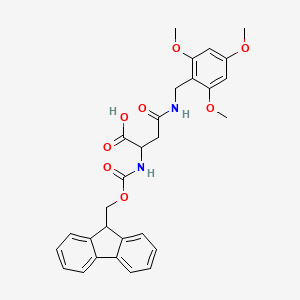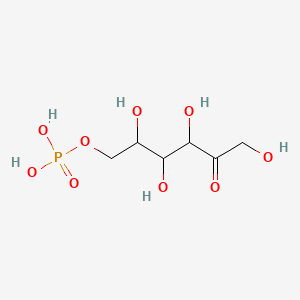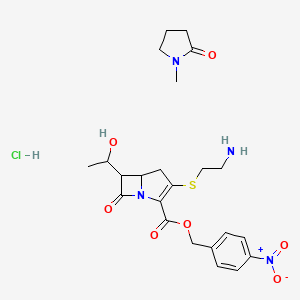
Thienamycin p-nitrobenzylester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thienamycin p-nitrobenzylester hydrochloride is a derivative of thienamycin, a potent antibiotic compound. Thienamycin itself is a member of the carbapenem class of antibiotics, known for their broad-spectrum antibacterial activity and resistance to β-lactamase enzymes . This compound is utilized in various scientific and medical applications due to its unique chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thienamycin p-nitrobenzylester hydrochloride involves several steps, starting from the core structure of thienamycin. The process typically includes the esterification of thienamycin with p-nitrobenzyl alcohol under acidic conditions to form the ester derivative. The final product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions: Thienamycin p-nitrobenzylester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
Thienamycin p-nitrobenzylester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbapenem antibiotics.
Biology: The compound is studied for its antibacterial activity and mechanism of action against various bacterial strains.
Medicine: this compound is explored for its potential use in treating infections resistant to conventional antibiotics.
Industry: It is utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Thienamycin p-nitrobenzylester hydrochloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in bacteria, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacterial cells .
相似化合物的比较
Imipenem: Another carbapenem antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Meropenem: Known for its broad-spectrum activity and stability against β-lactamase enzymes.
Panipenem: Co-administered with betamipron to reduce nephrotoxicity, used primarily in Japan
Uniqueness: Thienamycin p-nitrobenzylester hydrochloride is unique due to its specific ester derivative, which can be further modified to enhance its antibacterial activity and pharmacokinetic profile. Its resistance to β-lactamase enzymes and broad-spectrum activity make it a valuable compound in the fight against antibiotic-resistant bacterial infections .
属性
分子式 |
C23H31ClN4O7S |
|---|---|
分子量 |
543.0 g/mol |
IUPAC 名称 |
1-methylpyrrolidin-2-one;(4-nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O6S.C5H9NO.ClH/c1-10(22)15-13-8-14(28-7-6-19)16(20(13)17(15)23)18(24)27-9-11-2-4-12(5-3-11)21(25)26;1-6-4-2-3-5(6)7;/h2-5,10,13,15,22H,6-9,19H2,1H3;2-4H2,1H3;1H |
InChI 键 |
RISUKBNXUNVOJK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



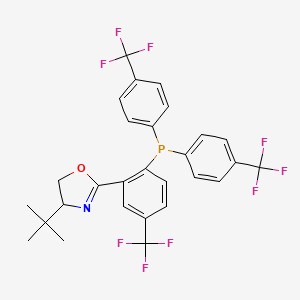
![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B13386633.png)
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)

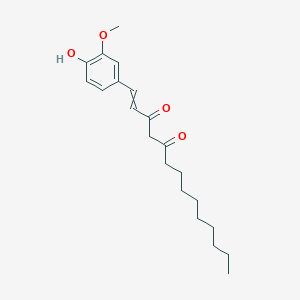
![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)
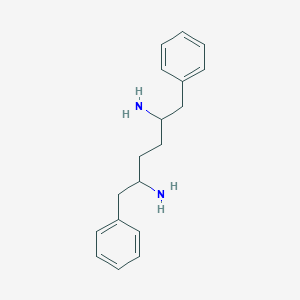
![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)

